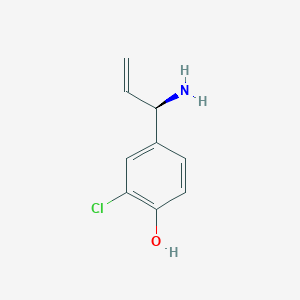
(R)-4-(1-Aminoallyl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-4-(1-Aminoallyl)-2-chlorophenol,” also known as “Levobunolol,” is a non-selective beta-adrenergic receptor antagonist. It is primarily used as an ophthalmic medication to treat glaucoma and ocular hypertension. The compound’s chemical structure consists of a chlorophenol ring with an aminoallyl side chain, and it exists in both enantiomeric forms: ®- and (S)-.
Preparation Methods
Synthesis Routes::
Resolution of Racemic Mixture:
Asymmetric Synthesis:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Levobunolol can undergo oxidative metabolism in the liver, leading to the formation of metabolites.
Reduction: Reduction of the ketone group in the synthesis pathway yields the desired ®-enantiomer.
Substitution: The chlorine atom in the phenol ring can participate in substitution reactions.
Esterification: Levobunolol may form esters with carboxylic acids.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH) for phenol deprotonation, followed by reaction with alkyl halides.
Esterification: Carboxylic acids (e.g., acetic acid) and acid catalysts (e.g., sulfuric acid).
- The major product of reduction is ®-Levobunolol.
- Metabolites formed during oxidative metabolism are also relevant.
Scientific Research Applications
Ophthalmology: Levobunolol is used as an eye drop to lower intraocular pressure in glaucoma patients.
Cardiovascular Research: As a beta-blocker, it has been studied for its effects on heart rate and blood pressure.
Neuroprotection: Some research explores its potential neuroprotective effects beyond glaucoma treatment.
Mechanism of Action
- Levobunolol competitively blocks beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. By doing so, it reduces the effects of sympathetic stimulation, leading to decreased aqueous humor production and improved outflow, thus lowering intraocular pressure.
Comparison with Similar Compounds
Timolol: Another non-selective beta-blocker used for glaucoma treatment.
Betaxolol: A cardioselective beta-blocker with limited effects on bronchial smooth muscle.
Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
: DrugBank. (2021). Levobunolol. Retrieved from source.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-[(1R)-1-aminoprop-2-enyl]-2-chlorophenol |
InChI |
InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m1/s1 |
InChI Key |
LAWOEZQSFXNQRG-MRVPVSSYSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=C(C=C1)O)Cl)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















